molecular formula C15H15ClN2O3 B12321015 methyl 2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl 2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B12321015
M. Wt: 306.74 g/mol
InChI Key: CZYDHLJERNCTMG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is methyl (3R)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate . This name reflects its core structure:

  • A pyrido[3,4-b]indole system (a beta-carboline scaffold), which consists of a fused indole and pyridine ring.
  • Substituents at positions 2 and 3:
    • A chloroacetyl group (-CO-CH₂-Cl) at position 2.
    • A methyl ester (-COOCH₃) at position 3.

The structural formula (Figure 1) can be represented as:

  • Core bicyclic system : Indole fused to a partially saturated pyridine ring (2,3,4,9-tetrahydro-1H-beta-carboline).
  • Functional groups : Chloroacetyl (position 2) and methyl carboxylate (position 3).

The molecular formula is C₁₅H₁₅ClN₂O₃ , with a molecular weight of 306.74 g/mol .

Alternative Chemical Names and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):

Table 1: Alternative Names and Registry Identifiers

Identifier Type Value
IUPAC Name methyl (3R)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
CAS Registry Number 1217811-48-7
Other CAS Numbers 629652-40-0
ChemSpider ID 21858999
PubChem CID 37966871
Synonyms - MFCD18064664
- methyl (3R)-2-(chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

These identifiers facilitate unambiguous referencing in chemical literature and databases.

Stereochemical Considerations and Chiral Center Configuration

The compound exhibits chirality at position 3 of the beta-carboline scaffold, which is explicitly denoted by the (3R) configuration in its IUPAC name. Key stereochemical features include:

  • Chiral Center : The carbon at position 3 (C3) is bonded to four distinct groups:
    • A hydrogen atom.
    • The methyl ester group (-COOCH₃).
    • The pyrido[3,4-b]indole backbone.
    • The chloroacetyl-substituted nitrogen at position 2.
  • Impact of Stereochemistry :
    • The (3R) configuration influences the compound’s three-dimensional structure, affecting its interactions with biological targets. For example, beta-carboline derivatives with specific stereochemistry exhibit enhanced binding to enzymes like acetylcholinesterase (AChE) or amyloid-beta (Aβ) peptides.
    • Enantiomers (e.g., 3S vs. 3R) may display divergent pharmacological activities, as seen in related beta-carboline analogs.

Table 2: Stereochemical Data

Property Detail
Absolute Configuration (3R)
Crystallographic System Monoclinic (observed in analogs)
Stereoisomerism Enantiomers possible at C3; diastereomers unlikely due to single chiral center.

The stereochemical integrity of this compound is critical for its synthetic and pharmacological applications, as even minor configurational changes can alter its bioactivity.

Properties

IUPAC Name

methyl 2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-21-15(20)13-6-10-9-4-2-3-5-11(9)17-12(10)8-18(13)14(19)7-16/h2-5,13,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYDHLJERNCTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the THBC Core

The THBC scaffold is synthesized via the Pictet-Spengler Reaction , which condenses a tryptophan derivative with an aldehyde. Key steps include:

  • Substrate : D-Tryptophan methyl ester or analogous β-carboline precursors.
  • Aldehyde : Piperonal (3,4-methylenedioxybenzaldehyde) or substituted benzaldehydes.
  • Catalyst : Trifluoroacetic acid (TFA) or similar Lewis acids.

Example Protocol (Adapted from):

  • Dissolve D-tryptophan methyl ester (e.g., 5 mmol) in CH₂Cl₂.
  • Add piperonal (1.2 eq) and TFA (1 mL).
  • Stir at 0°C → room temperature for 4 days.
  • Isolate the cis- and trans-THBC isomers via column chromatography.

Notes :

  • Stereochemical Control : The cis-isomer is selectively acetylated in subsequent steps.
  • Yield : ~30–50% for cis-THBC after separation.

Acetylation with Chloroacetyl Chloride

Chloroacetyl chloride introduces the 2-chloroacetyl group. Reactions are optimized using:

  • Base : Triethylamine (TEA) or potassium carbonate.
  • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

General Procedure

  • Base Activation : Dissolve cis-THBC (e.g., 2.00 g, 5 mmol) and TEA (1.52 g, 15 mmol) in DCM (40 mL).
  • Chloroacetylation : Add 2-chloroacetyl chloride (0.78 g, 7 mmol) dropwise at 0°C.
  • Workup : Stir at room temperature for 2 hours. Purify via silica gel chromatography (ethyl acetate/petroleum ether).

Yield : 71–93%.

Key Reaction Parameters and Optimization

Parameter Optimal Conditions Impact on Yield/Purity Source
Base Triethylamine (3 eq) Neutralizes HCl; prevents side reactions
Solvent Dichloromethane or THF High solubility of THBC and reagent
Temperature 0°C → room temperature Minimizes decomposition of chloroacetyl
Reaction Time 2–4 hours Completes acetylation without over-reaction

Alternative Methods

One-Pot Acetylation and Cyclization

Used in tadalafil synthesis, this method skips isolation of intermediate THBC:

  • Acetylation : React cis-THBC with acetyl chloride in THF/acetone.
  • Cyclization : Add methylamine (8–10 eq) at reflux.
    Advantage : Reduces process time; yields >99.5% purity.

Potassium Carbonate-Mediated Acetylation

Used for sterically hindered substrates:

  • Reagents : Chloroacetyl chloride, K₂CO₃, DMF/toluene.
  • Conditions : Reflux for 16 hours.
    Yield : ~71%.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution :

  • Deprotonation : TEA deprotonates the THBC’s nitrogen, generating a nucleophilic species.
  • Acyl Transfer : Chloroacetyl chloride reacts with the amine to form the 2-chloroacetyl derivative.
  • Workup : Excess reagent and byproducts (e.g., HCl) are removed via extraction.

Structural Validation

Compound A ’s structure is confirmed by:

  • X-Ray Crystallography : Confirms cis-configuration and chloroacetyl positioning.
  • NMR :
    • ¹H NMR: δ 4.44 (dd, 1H, CHC(O)N), 3.59 (t, 2H, CH₂Cl).
    • ¹³C NMR: δ 155.2 (carbonyl), 80.1 (Boc carbamate).

Challenges and Limitations

Challenge Solution Source
Stereoisomer Separation Column chromatography (CH₂Cl₂/MeOH)
Chloroacetyl Stability Use anhydrous conditions; avoid prolonged storage
Residual Solvents Crystallization from acetone or ethyl acetate

Industrial-Scale Applications

Tadalafil Synthesis (Adapted from):

  • Acetylation : cis-THBC + acetyl chloride → Compound A (one-pot).
  • Cyclization : Compound A + methylamine → tadalafil.
    Benefits :
  • Purity : >99.9% (HPLC).
  • Residual Solvents : <720 ppm (ICH compliance).

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Antimicrobial Properties

Methyl 2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been studied for its antimicrobial activities against various pathogens. Notably:

  • Antifungal Activity : A study demonstrated that derivatives of tetrahydro-beta-carbolines exhibit antifungal properties against plant pathogens such as Botrytis oryzae and Curvularia lunata, with minimum inhibitory concentration (MIC) values ranging from 28 to 520 µg/mL .

Antimalarial Activity

Research indicates that tetrahydro-beta-carbolines can inhibit Plasmodium falciparum, the causative agent of malaria. The compound's structure allows it to interact with key enzymes involved in the parasite's lifecycle .

Antitumor Activity

Tetrahydro-beta-carbolines have also shown promise in cancer research. They have been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Antifungal Screening :
    • A series of tetrahydro-beta-carboline derivatives were synthesized and screened for antifungal activity.
    • Results indicated that specific substitutions at the N2 position enhanced antifungal efficacy.
    • Notable compound: N-octyl derivative exhibited MIC = 28 µg/mL against B. oryzae.
  • Antimalarial Research :
    • A study focused on the synthesis of C1-substituted tetrahydro-beta-carbolines for their potential as antimalarial agents.
    • Compounds were evaluated for their ability to inhibit P. falciparum growth in vitro.

Data Table of Biological Activities

Activity TypeTarget Pathogen/Cell LineMIC (µg/mL)Reference
AntifungalBotrytis oryzae28
AntifungalCurvularia lunata520
AntimalarialPlasmodium falciparumNot specified
AntitumorVarious cancer cell linesNot specified

Mechanism of Action

The mechanism of action of methyl (3R)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Methyl 2-(chloroacetyl)-1-(4-chlorophenyl)-β-carboline-3-carboxylate 4-Cl-phenyl 421 107–110 High yield (92%), Rf = 0.67 (CH₂Cl₂/MeOH 98:2)
Methyl 2-(chloroacetyl)-1-(3,4-dichlorophenyl)-β-carboline-3-carboxylate 3,4-diCl-phenyl 450 162–165 Enhanced thermal stability, MS: m/z 450 (M⁺)
Methyl 2-(chloroacetyl)-1-(5-bromo-2-thienyl)-β-carboline-3-carboxylate 5-Br-thienyl ~425* N/A Bromine enhances steric bulk; longer reaction time (2 h vs. 1 h)

Key Observations :

  • Chlorine substituents increase molecular weight and melting points, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

Stereochemical Variations

Compound Name Configuration Molecular Formula Key Spectral Differences Reference
(3S)-Methyl 2-(chloroacetyl)-β-carboline-3-carboxylate 3S C₁₅H₁₅ClN₂O₃ ¹H-NMR: CHCOOCH₃ at δ 5.16 ppm (d)
(3R)-Methyl 2-(chloroacetyl)-β-carboline-3-carboxylate 3R C₁₅H₁₅ClN₂O₃ Stereochemistry impacts chromatographic separation (e.g., Rf values)

Key Observations :

  • Stereoisomers exhibit distinct NMR shifts and chromatographic behaviors, critical for purification and pharmacological profiling .

Functional Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Key Features Reference
Methyl 2-(chloroacetyl)-β-carboline-3-carboxylate Methyl 306.746 Reactive chloroacetyl group; IR: 1727 cm⁻¹
Ethyl 2,3,4,9-tetrahydro-β-carboline-3-carboxylate Ethyl 260.3 Lower molecular weight; reduced steric hindrance
Methyl 2-acetyl-β-carboline-3-carboxylate Acetyl ~288* Less reactive acetyl group; potential for improved stability

Key Observations :

  • Chloroacetyl derivatives are more reactive than acetyl analogs, enabling further derivatization .
  • Ethyl esters may enhance solubility but reduce metabolic stability compared to methyl esters .

Complex Derivatives with Additional Moieties

Compound Name Additional Group Molecular Weight (g/mol) Application Reference
Chloropretadalafil (Benzodioxol-substituted) Benzodioxol 426.85 Phosphodiesterase inhibition; regulatory use
1-Ethyl-6-methoxy-β-carboline Ethyl, methoxy 230.3 Structural simplicity; lower complexity

Key Observations :

  • Benzodioxol derivatives (e.g., Chloropretadalafil) exhibit higher molecular weights and specialized biological roles (e.g., PDE inhibition) .
  • Methoxy and ethyl groups simplify the structure but reduce functional versatility .

Biological Activity

Methyl 2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a member of the beta-carboline family, which is known for its diverse biological activities and potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, research findings, and case studies.

  • Molecular Formula : C₁₅H₁₅ClN₂O₃
  • Molecular Weight : 306.75 g/mol
  • CAS Number : 1217811-48-7

This compound interacts with various molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in disease pathways.
  • Receptor Modulation : It could activate or inhibit receptors that regulate cellular functions, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • Aminopeptidase N (APN) Inhibition : Research indicates that derivatives of tetrahydro-beta-carbolines can act as APN inhibitors, which are associated with cancer stem cell regulation. The compound demonstrated significant inhibitory activity against APN with an IC50 value lower than that of established inhibitors like Bestatin (IC50 = 18.33 µM) .
CompoundIC50 Value (µM)
D36.24
D147.74
D167.90
D217.82
D247.13
D284.85

The combination of APN inhibitors with chemotherapeutic agents has shown enhanced efficacy in reducing tumor growth and promoting apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antifungal Activity : Tetrahydro-beta-carbolines exhibit antifungal activities against various pathogens. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 28 to 520 µg/mL against fungi such as Bipolaris oryzae and Curvularia lunata .
CompoundMIC (µg/mL)Pathogen
THβC-D328Bipolaris oryzae
THβC-D5520Curvularia lunata

Case Studies

  • Combination Therapy in Cancer Treatment :
    A study evaluated the effect of combining this compound with paclitaxel (PTX) on triple-negative breast cancer (TNBC) cells. The results indicated a significant reduction in tumor sphere formation and colony growth when treated with the drug combination compared to control groups .
  • Antioxidant Properties :
    Tetrahydro-beta-carbolines have been reported to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases . This aspect is particularly relevant in neurodegenerative conditions where oxidative damage is a critical factor.

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